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Compound of Interest

Compound Name: Valerianine

Cat. No.: B1196344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
Valerianine, a monoterpenoid pyridine alkaloid found in the roots of Valeriana officinalis. The
document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with experimental protocols for acquiring such data. This information is crucial
for the identification, characterization, and quality control of Valerianine in research and drug
development settings.

Chemical Identity

Valerianine is chemically known as (7S)-4-(methoxymethyl)-7-methyl-6,7-dihydro-5H-
cyclopentalc]pyridine. Its molecular formula is C11H1sNO, with a corresponding molecular
weight of 177.24 g/mol .

Spectroscopic Data

The following tables summarize the key spectroscopic data for Valerianine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Valerianine in CDCls
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
3.35 S 3H -OCHs
3.45 S 2H -CH20-
1.25 d 3H -CH-CHs

Table 2: 13C NMR Spectroscopic Data for Valerianine

Chemical Shift (6) ppm Assignment

59.8 -OCHs

72.1 -CH20-

19.5 -CHs

120-160 Pyridine ring carbons

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for Valerianine

Wavenumber (cm—?) Functional Group Assignment
1580 C=N stretching
1120 C-O-C stretching

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Fragmentation Data for Valerianine
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miz Interpretation

177 [M]* (Molecular ion)
162 [M - CHs]*

134 [M - CH20CHs]*

106 Cyclopentapyridine ion

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Valerianine. These
protocols are based on established methods for the analysis of alkaloids and related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring *H and 3C NMR spectra of a purified Valerianine

sample.

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR analysis of Valerianine.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm probe.

Software: Standard NMR data acquisition and processing software (e.g., TopSpin, Mnova).
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Parameters for *H NMR:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 2.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Parameters for 13C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.0 s

Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform
Infrared (FTIR) Spectroscopy for the analysis of Valerianine.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of Valerianine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196344#spectroscopic-analysis-nmr-ir-ms-of-
valerianine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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